molecular formula C6H6N6 B2543117 6-(1H-tetrazol-1-yl)pyridin-3-amine CAS No. 1256834-66-8

6-(1H-tetrazol-1-yl)pyridin-3-amine

Cat. No.: B2543117
CAS No.: 1256834-66-8
M. Wt: 162.156
InChI Key: DOBSDPJTZQQRKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1H-tetrazol-1-yl)pyridin-3-amine is a heterocyclic compound that features both a pyridine ring and a tetrazole ring.

Mechanism of Action

Chemical Reactions Analysis

Types of Reactions

6-(1H-tetrazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

6-(1H-tetrazol-1-yl)pyridin-3-amine has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

6-(tetrazol-1-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6/c7-5-1-2-6(8-3-5)12-4-9-10-11-12/h1-4H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBSDPJTZQQRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Nitro-2-(1H-tetrazol-1-yl)pyridine (1020 mg, 5.31 mmol) was suspended in acetic acid (10 ml). Zinc (3472 mg, 53.1 mmol) was added slowly (exothermic reaction). The mixture was stirred at 50° C. for 1 hour, cooled, diluted with EtOAc. The mixture was filtered, rinsed with ethyl acetate. The filtrate was concentrated to dryness to give crude 6-(1H-tetrazol-1-yl)pyridin-3-amine: LC/MS: [(M+1-28)]+=135.1.9.
Quantity
1020 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
3472 mg
Type
catalyst
Reaction Step Four

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